JYL 1421

説明

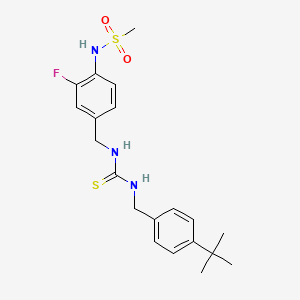

Structure

3D Structure

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBVFMCIJLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401907-26-4 | |

| Record name | JYL 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JYL 1421: A Technical Guide to its Mechanism of Action as a Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL 1421, also known as SC0030, is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TRPV1 receptor and the subsequent downstream effects observed in both in vitro and in vivo experimental models. Quantitative data from key studies are summarized, and the methodologies of these experiments are described to provide a thorough understanding of its pharmacological profile.

Introduction to TRPV1 and its Role in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on primary afferent sensory neurons.[1][3] It functions as a polymodal integrator of noxious stimuli, being activated by a variety of exogenous and endogenous factors including capsaicin (the pungent component of chili peppers), heat (>42°C), and acidic conditions (protons).[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the signaling cascade that is ultimately perceived as pain.[4] The receptor plays a crucial role in the pathophysiology of inflammatory and nociceptive processes.[1][5] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of pain.

Mechanism of Action of this compound

This compound exerts its pharmacological effects through competitive antagonism of the TRPV1 receptor.[2] This means that it binds to the same site on the receptor as agonists like capsaicin but does not activate the channel. By occupying the binding site, it prevents agonists from binding and inducing the conformational change necessary for channel opening and subsequent cation influx.

Competitive Binding and Antagonism

Studies have demonstrated that this compound competitively antagonizes the binding of potent TRPV1 agonists. For instance, it inhibits the binding of [3H]resiniferatoxin (RTX), a potent capsaicin analog, to the rat vanilloid receptor 1 (rVR1).[2] This competitive mechanism extends to the functional antagonism of various TRPV1 activators, including capsaicin, heat, and protons (low pH).[2]

Signaling Pathway

The activation of the TRPV1 receptor by an agonist like capsaicin initiates a signaling cascade that this compound effectively blocks. The following diagram illustrates this pathway and the point of intervention by this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in several key in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference |

| IC₅₀ (vs. Capsaicin) | Rat TRPV1 | 8 nM | [6] |

| EC₅₀ (vs. Capsaicin-induced Ca²⁺ uptake) | Rat VR1 in CHO cells | 9.2 ± 1.6 nM | [2] |

| Binding Affinity (vs. [³H]resiniferatoxin) | Rat VR1 | 53.5 ± 6.5 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Dose | Reference |

| Capsaicin-induced Eye Wiping | Rat | Inhibition | ID₅₀ = 4.6 mg/kg (i.p.) | [6] |

| Capsaicin-induced Hypothermia | Rat | Inhibition | 2 mg/kg (i.p.) | [1] |

| Capsaicin-induced Reflex Hypotension | Rat | Inhibition | 2 mg/kg (i.p.) | [1] |

| TNBS-induced Colonic Inflammation | Rat | Reduction of inflammation and visceral hyperalgesia | 10µmol/kg (i.v.) | [7][8] |

Detailed Experimental Protocols

The following sections outline the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Calcium Accumulation Assay

This assay measures the ability of this compound to inhibit capsaicin-induced calcium influx in cultured sensory neurons.

Protocol:

-

Cell Culture: Trigeminal ganglion cells from rats are cultured.

-

Incubation: The cultured cells are incubated with varying concentrations of this compound for 5 minutes.[6]

-

Stimulation: The cells are then stimulated with a fixed concentration of capsaicin (e.g., 330 nM) to induce Ca²+ influx.[6]

-

Measurement: The resulting intracellular Ca²+ accumulation is measured, typically using a fluorescent calcium indicator dye.

-

Analysis: The concentration of this compound that inhibits 50% of the capsaicin-induced Ca²+ response (IC₅₀) is calculated.

In Vivo Capsaicin-Induced Eye Wiping Test

This behavioral assay assesses the in vivo efficacy of this compound in blocking capsaicin-induced nociceptive responses.

Protocol:

-

Animal Model: Male Wistar rats are used for the experiment.[6]

-

Pretreatment: Animals are pretreated with this compound (at various doses, e.g., 0.4, 1, 2, or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 20 minutes before capsaicin administration.[6]

-

Capsaicin Instillation: A solution of capsaicin (e.g., 50 μL of 10 μg/mL solution) is instilled into one eye of the rat.[6]

-

Observation: The number of wiping movements made by the rat towards the affected eye is counted for a defined period (e.g., 60 seconds) immediately following instillation.[6]

-

Analysis: The dose-dependent reduction in wiping movements in the this compound-treated groups is compared to the vehicle control group to determine the inhibitory effect.

Comparative Efficacy and Selectivity

This compound has demonstrated superior potency and selectivity compared to the first-generation TRPV1 antagonist, capsazepine. In in vitro studies, this compound was significantly more effective at inhibiting capsaicin-induced Ca²+ accumulation in trigeminal ganglion cells than capsazepine.[1] In vivo, a 2 mg/kg dose of this compound effectively inhibited capsaicin-induced hypothermia, eye wiping, and reflex hypotension, whereas capsazepine was ineffective in these models at similar doses.[1] Furthermore, this compound shows little to no effect on ATP-induced calcium uptake in cells lacking the rVR1 receptor, highlighting its selectivity for the TRPV1 channel.[2]

Conclusion

This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the receptor's ion channel, thereby preventing the influx of cations and the subsequent initiation of nociceptive signaling in response to various noxious stimuli. The comprehensive in vitro and in vivo data underscore its potential as a valuable research tool for elucidating the physiological and pathophysiological roles of the TRPV1 receptor and as a lead compound for the development of novel analgesic therapies.

References

- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

JYL 1421: A Selective TRPV1 Antagonist for Pain and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in the perception of pain and the inflammatory response. Its activation by various stimuli, including capsaicin, noxious heat, and protons, makes it a prime target for the development of novel analgesic agents. This technical guide provides a comprehensive overview of JYL 1421, a potent and selective antagonist of the TRPV1 receptor. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of TRPV1 antagonism.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli in primary sensory neurons.[1][2] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. The development of selective TRPV1 antagonists represents a promising therapeutic strategy for the management of a variety of pain states and inflammatory conditions.

This compound has emerged as a highly selective and potent antagonist of the TRPV1 receptor.[2] Extensive in vitro and in vivo studies have demonstrated its ability to effectively block capsaicin-induced activation of TRPV1, leading to the inhibition of downstream signaling events associated with pain and neurogenic inflammation. This guide will provide a detailed examination of the pharmacological profile of this compound.

Chemical Properties

This compound, also known as SC-0030, is a synthetic small molecule with the following chemical identity:

-

IUPAC Name: 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea[1]

-

Molecular Formula: C₂₀H₂₆FN₃O₂S₂[1]

-

Molecular Weight: 423.6 g/mol [1]

-

CAS Number: 401907-26-4[1]

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2] It selectively binds to the receptor, thereby preventing the binding of agonists like capsaicin and inhibiting the subsequent channel activation. This blockade of TRPV1 activation prevents the influx of cations and the depolarization of sensory neurons, ultimately leading to an analgesic and anti-inflammatory effect.

Quantitative Data

The potency of this compound as a TRPV1 antagonist has been quantified in various in vitro assays. The following table summarizes the key findings.

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 8 nM | Rat | Capsaicin-induced Ca²⁺ accumulation in trigeminal ganglion cells | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Studies

This assay assesses the ability of this compound to inhibit capsaicin-induced calcium influx in primary sensory neurons.

-

Cell Culture: Primary trigeminal ganglion neurons are isolated from rats and cultured in a suitable medium.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 2 mM CaCl₂ and 20 mM HEPES.

-

Procedure:

-

Culture trigeminal ganglion neurons in a 384-well plate.

-

On the day of the assay, replace the culture medium with a calcium indicator dye (e.g., Calcium 6) resuspended in assay buffer and incubate for at least 2 hours at 37°C.[4]

-

During the dye loading, prepare various concentrations of this compound in the assay buffer.

-

Pre-incubate the cells with this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with capsaicin at a final concentration of 330 nM.[3]

-

Measure the change in intracellular calcium concentration using a suitable fluorescence plate reader.

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay measures the inhibitory effect of this compound on the release of pro-inflammatory neuropeptides (Substance P and CGRP) from sensory nerve endings.

-

Tissue Preparation: Isolate tracheas from adult male Wistar rats.

-

Superfusion: Place the tracheas in an organ bath and superfuse with synthetic interstitial fluid.

-

Stimulation:

-

Chemical Stimulation: Induce neuropeptide release by adding capsaicin to the superfusion medium.

-

Electrical Field Stimulation: Apply electrical pulses to stimulate the sensory nerves.

-

-

Sample Collection: Collect the superfusate fractions before, during, and after stimulation.

-

Quantification (Radioimmunoassay - RIA):

-

Prepare standards of Substance P and CGRP of known concentrations.

-

Add a constant amount of radiolabeled peptide (tracer) and a specific primary antibody to both the standards and the collected superfusate samples.

-

Incubate to allow competitive binding between the labeled and unlabeled peptides for the antibody.

-

Separate the antibody-bound peptide from the free peptide.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Construct a standard curve and determine the concentration of neuropeptides in the samples.[5]

-

-

Data Analysis: Compare the amount of neuropeptide release in the presence and absence of this compound to determine its inhibitory effect.

In Vivo Studies

This model assesses the central effects of TRPV1 activation and the ability of this compound to block them.

-

Animals: Use adult male Wistar rats.

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

After a set pre-treatment time, administer capsaicin subcutaneously or intraperitoneally to induce hypothermia.[6]

-

Measure the core body temperature of the rats at regular intervals using a rectal probe.

-

-

Data Analysis: Compare the change in body temperature in this compound-treated animals to the vehicle-treated control group.

This test evaluates the peripheral analgesic effect of this compound.

-

Animals: Use adult male Wistar rats.

-

Procedure:

-

Data Analysis: Compare the number of eye wipes in the this compound-treated group to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TRPV1 and the experimental workflow for evaluating this compound.

Caption: Simplified TRPV1 signaling pathway activated by capsaicin and inhibited by this compound.

Caption: Experimental workflow for the pharmacological evaluation of this compound.

Caption: Logical relationship of this compound's antagonism leading to analgesia.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist. The data and protocols presented in this guide highlight its utility as a valuable pharmacological tool for investigating the role of TRPV1 in pain and inflammation. Its demonstrated efficacy in both in vitro and in vivo models supports its potential as a lead compound for the development of novel analgesic therapies. This technical guide provides a solid foundation for researchers to design and execute further studies to explore the full therapeutic potential of this compound and other TRPV1 antagonists.

References

- 1. Jyl-1421 | C20H26FN3O2S2 | CID 10295883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bms.kr [bms.kr]

- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 6. Irreversible impairment of thermoregulation induced by capsaicin and similar pungent substances in rats and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]

JYL 1421: A Technical Guide to a Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL 1421, also known as SC0030, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its biological activity. Furthermore, this document elucidates the TRPV1 signaling pathway and the mechanism of action of this compound through schematic diagrams, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound belonging to the thiourea class. Its chemical structure is characterized by a central thiourea moiety linking a 4-tert-butylphenylmethyl group and a 3-fluoro-4-(methanesulfonamido)phenyl]methyl group.

IUPAC Name: 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea[1]

Chemical Formula: C₂₀H₂₆FN₃O₂S₂[1]

Molecular Weight: 423.6 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 423.6 g/mol | [1] |

| Molecular Formula | C₂₀H₂₆FN₃O₂S₂ | [1] |

| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | [1] |

| CAS Number | 401907-26-4 | [1] |

| Synonyms | JYL-1421, SC-0030, SC0030 | [1] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthetic route can be proposed based on the synthesis of analogous thiourea derivatives. The synthesis would likely involve the reaction of two key intermediates: an isothiocyanate and an amine.

A plausible synthetic approach would involve the following conceptual steps:

-

Synthesis of 4-(tert-butyl)benzyl isothiocyanate: This intermediate can be prepared from 4-(tert-butyl)benzylamine through a reaction with a thiocarbonylating agent, such as thiophosgene or phenyl chlorothionoformate.

-

Synthesis of 4-((aminomethyl)-2-fluorophenyl)methanesulfonamide: This amine intermediate would require a multi-step synthesis, likely starting from a commercially available fluorinated and sulfonated benzene derivative.

-

Coupling Reaction: The final step would involve the reaction of 4-(tert-butyl)benzyl isothiocyanate with 4-((aminomethyl)-2-fluorophenyl)methanesulfonamide in a suitable solvent to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective antagonist of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipid-derived agonists like capsaicin.

Activation of the TRPV1 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of pain. In addition to its role in nociception, TRPV1 activation also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings, contributing to neurogenic inflammation.

This compound competitively binds to the TRPV1 receptor, preventing its activation by agonists. By blocking the channel, this compound inhibits the influx of cations, thereby preventing neuronal depolarization and the subsequent pain signaling and release of inflammatory mediators.

Pharmacological Properties and Biological Activity

This compound has been demonstrated to be a highly potent and selective antagonist of the TRPV1 receptor in various preclinical models.

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Model | Effect | Potency/Dose | Reference |

| TRPV1 Antagonism | Recombinant rat TRPV1 | Inhibition of capsaicin-induced Ca²⁺ influx | IC₅₀ = 8 nM | [2] |

| Neuropeptide Release | Isolated rat trachea | Inhibition of capsaicin-evoked Substance P, CGRP, and somatostatin release | 0.1-2 µM | [3] |

| Calcium Accumulation | Cultured rat trigeminal ganglion cells | Inhibition of capsaicin-induced Ca²⁺ accumulation | Concentration-dependent | [3] |

| Capsaicin-induced Hypothermia | Rat | Inhibition | 2 mg/kg i.p. | [3] |

| Capsaicin-induced Eye Wiping | Rat | Inhibition | 2 mg/kg i.p. | [3] |

| Capsaicin-induced Hypotension | Rat | Inhibition | 2 mg/kg i.p. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Assay: Capsaicin-Induced Neuropeptide Release from Isolated Rat Trachea

Objective: To determine the effect of this compound on capsaicin-induced release of sensory neuropeptides from isolated rat trachea.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are immediately excised and placed in ice-cold Krebs solution. The tracheas are cleaned of adhering connective tissue and cut into rings.

-

Incubation: Tracheal rings are placed in individual organ baths containing Krebs solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. Tissues are allowed to equilibrate for a specified period.

-

Drug Application: this compound or vehicle is added to the organ baths at various concentrations (e.g., 0.1, 0.5, 1, 2 µM) and pre-incubated for a defined time.

-

Stimulation: Capsaicin is added to the baths to induce neuropeptide release.

-

Sample Collection and Analysis: The bathing solution is collected at specific time points. The concentrations of neuropeptides (Substance P, CGRP, somatostatin) in the collected samples are quantified using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

In Vivo Assay: Capsaicin-Induced Hypothermia in Rats

Objective: To assess the in vivo efficacy of this compound in blocking capsaicin-induced hypothermia.

Methodology:

-

Animal Preparation: Male Wistar rats are used. Their basal body temperature is measured using a rectal probe.

-

Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

Capsaicin Challenge: After a specified pre-treatment time, capsaicin is administered subcutaneously to induce a hypothermic response.

-

Temperature Monitoring: Rectal temperature is monitored at regular intervals for a defined period following capsaicin administration.

-

Data Analysis: The change in body temperature from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.

In Vivo Assay: Capsaicin-Induced Eye Wiping Test in Rats

Objective: To evaluate the ability of this compound to block capsaicin-induced nocifensive behavior.

Methodology:

-

Animal Acclimation: Male Wistar rats are acclimated to the testing environment.

-

Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

Capsaicin Instillation: After a defined pre-treatment period, a drop of capsaicin solution is instilled into one eye of the rat.

-

Behavioral Observation: The number of eye wipes with the ipsilateral forepaw is counted for a specific duration immediately following capsaicin instillation.

-

Data Analysis: The number of eye wipes is compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPV1 receptor. Its high potency and selectivity make it a superior alternative to older, less specific antagonists like capsazepine. The data summarized in this technical guide highlight the potential of this compound as a lead compound for the development of novel therapeutics for the treatment of pain and inflammatory conditions. Further research into its pharmacokinetic and toxicological profiles is warranted to fully assess its clinical potential.

References

The Discovery and Development of JYL 1421: A Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JYL 1421, also known as SC-0030, has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the in vitro and in vivo experimental data that establish its mechanism of action and preclinical efficacy. Furthermore, this guide outlines the detailed experimental protocols for the key assays used to evaluate the activity of this compound, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons (acidic conditions). The activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain. Beyond its role in nociception, TRPV1 is also involved in the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings, contributing to neurogenic inflammation.

Given its central role in pain and inflammation, the TRPV1 receptor has become a prime target for the development of novel analgesic drugs. The discovery of selective TRPV1 antagonists represents a promising therapeutic strategy for the management of various pain conditions, including inflammatory and neuropathic pain. This compound has been identified as a highly potent and selective competitive antagonist of the TRPV1 receptor, demonstrating significant promise in preclinical studies. This technical guide aims to provide a detailed account of the scientific journey of this compound, from its chemical synthesis to its pharmacological profiling.

Discovery and Synthesis

This compound, with the chemical name N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea, belongs to the thiourea class of compounds. The general synthetic strategy for this class of TRPV1 antagonists involves the coupling of an appropriate isothiocyanate with a corresponding amine.

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general approach can be inferred from the synthesis of analogous thiourea derivatives. The synthesis would likely involve the preparation of two key intermediates: 4-tert-butylbenzyl isothiocyanate and 3-fluoro-4-(methylsulfonylamino)benzylamine. These intermediates would then be reacted together to form the final this compound product.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the TRPV1 receptor. This means that it binds to the same site on the receptor as agonists like capsaicin, but it does not activate the channel. By occupying the binding site, this compound prevents agonists from binding and inducing the conformational changes necessary for channel opening and subsequent cation influx. This blockade of TRPV1 activation effectively inhibits the downstream signaling pathways responsible for pain perception and neurogenic inflammation.

In Vitro and In Vivo Pharmacology

The pharmacological properties of this compound have been extensively characterized through a series of in vitro and in vivo studies. These studies have consistently demonstrated its high potency and selectivity for the TRPV1 receptor.

In Vitro Studies

The in vitro activity of this compound has been evaluated in various cellular and tissue-based assays.

| Assay | Species | Preparation | Key Finding | Reference |

| TRPV1 Receptor Binding | Rat | CHO cells expressing rTRPV1 | Competitive antagonist | [1] |

| Capsaicin-Induced Ca2+ Influx | Rat | Cultured trigeminal ganglion cells | IC50 = 8 nM | [2] |

| Neuropeptide Release | Rat | Isolated trachea | Concentration-dependent inhibition of capsaicin-evoked Substance P, CGRP, and somatostatin release | [3] |

In Vivo Studies

The efficacy of this compound has been confirmed in several animal models of pain and inflammation.

| Model | Species | Route of Administration | Key Finding | Reference |

| Capsaicin-Induced Hypothermia | Rat | Intraperitoneal (i.p.) | 2 mg/kg inhibited hypothermia | [3] |

| Capsaicin-Induced Eye Wiping | Rat | Intraperitoneal (i.p.) | 2-5 mg/kg dose-dependently reduced wiping movements | [2] |

| Capsaicin-Induced Hypotension | Rat | Intravenous (i.v.) | Dose-dependently inhibited the fall in blood pressure | [2] |

| Experimental Colitis | Rat | Intravenous (i.v.) | Reduced colonic inflammation and visceral hyperalgesia | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Capsaicin-Induced Calcium Influx in Cultured Trigeminal Ganglion Neurons

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TRPV1 agonist capsaicin.

Protocol:

-

Cell Culture: Culture trigeminal ganglion neurons from neonatal rats on poly-L-lysine-coated coverslips.

-

Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes).

-

Stimulation: Add capsaicin (e.g., 100 nM) to the cells to activate TRPV1 receptors.

-

Measurement: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium response for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neuropeptide Release from Isolated Rat Trachea

This ex vivo assay assesses the effect of this compound on the release of neuropeptides from sensory nerve endings in response to TRPV1 activation.

Protocol:

-

Tissue Preparation: Isolate the trachea from an adult rat and mount it in an organ bath containing a physiological salt solution, continuously gassed with 95% O2 and 5% CO2 at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Pre-incubation: Pre-incubate the trachea with this compound or vehicle for 20-30 minutes.

-

Stimulation: Induce neuropeptide release by adding capsaicin (e.g., 100 nM) to the organ bath.

-

Sample Collection: Collect the superfusate at specific time intervals before and after stimulation.

-

Neuropeptide Quantification: Measure the concentration of neuropeptides (e.g., Substance P, CGRP) in the collected samples using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of neuropeptide released in the presence and absence of this compound to determine its inhibitory effect.

In Vivo Capsaicin-Induced Eye Wiping Test in Rats

This behavioral model evaluates the analgesic efficacy of this compound by measuring its ability to reduce the nocifensive response to a chemical irritant applied to the eye.

Protocol:

-

Animal Acclimatization: Acclimatize adult male Wistar rats to the experimental setup.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.

-

Capsaicin Challenge: After a predetermined time (e.g., 30 minutes), instill a drop of capsaicin solution (e.g., 0.01% in saline) into one eye of the rat.

-

Behavioral Observation: Immediately place the rat in an observation chamber and count the number of wiping movements directed towards the treated eye with the ipsilateral forepaw for a defined period (e.g., the first 5 minutes).

-

Data Analysis: Compare the number of eye wipes in the this compound-treated groups to the vehicle-treated group to assess the dose-dependent analgesic effect.

Conclusion

This compound is a potent and selective TRPV1 receptor antagonist with a compelling preclinical profile. The data summarized in this guide highlight its clear mechanism of action and its efficacy in relevant in vitro and in vivo models of pain and inflammation. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of pain and sensory neuroscience who wish to further investigate the properties of this compound or other TRPV1 modulators. The continued exploration of compounds like this compound holds significant promise for the development of novel and effective treatments for a range of debilitating pain conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study to investigate capsaicin-induced pressure response in vagotomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JYL 1421: A Technical Guide for Nociception Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JYL 1421, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for its application in nociception studies. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action: TRPV1 Antagonism

This compound exerts its effects by acting as a selective antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a crucial integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[2] It is predominantly expressed on primary afferent sensory neurons, where its activation leads to the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.[1][3] By blocking the TRPV1 receptor, this compound inhibits the signaling cascade initiated by various nociceptive stimuli, thereby reducing pain responses.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various experimental models. While specific IC50 and ED50 values are not prominently reported in the reviewed literature, the effective concentration and dosage ranges provide valuable guidance for experimental design.

Table 1: In Vitro Efficacy of this compound

| Assay | Species | Preparation | Agonist | This compound Concentration | Effect | Reference |

| Neuropeptide Release (Substance P, CGRP, Somatostatin) | Rat | Isolated Trachea | Capsaicin | 0.1 - 2 µM | Concentration-dependent inhibition | [1] |

| Calcium Accumulation | Rat | Cultured Trigeminal Ganglion Cells | Capsaicin | Not specified | Concentration-dependent decrease | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration Route | This compound Dose | Effect | Reference |

| Capsaicin-Induced Nociception (Hypothermia, Eye Wiping, Reflex Hypotension) | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Inhibition of capsaicin-induced responses | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of TRPV1-mediated nociception.

Caption: Mechanism of this compound in blocking TRPV1-mediated nociception.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the efficacy of this compound in rodent models of nociception.

Capsaicin-Induced Eye-Wiping Test in Rats

This behavioral assay quantifies acute trigeminal pain and the efficacy of antagonists in blocking it.

Workflow Diagram:

Caption: Workflow for the capsaicin-induced eye-wiping test.

Detailed Methodology:

-

Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Pre-treatment: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or the vehicle control. The pre-treatment time will depend on the pharmacokinetic profile of the compound, typically 30-60 minutes before the capsaicin challenge.

-

Capsaicin Challenge: Gently restrain the rat and instill a small volume (e.g., 20 µL) of a capsaicin solution (e.g., 10 mg/mL in saline with a solubilizing agent like Tween 80) onto the corneal surface of one eye.

-

Observation: Immediately after capsaicin application, place the animal in an observation chamber. Count the number of wiping movements directed to the treated eye with the ipsilateral forepaw for a defined period, typically the first minute.

-

Data Analysis: Compare the mean number of eye wipes between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in eye wipes in the this compound group indicates an analgesic effect.

Capsaicin-Induced Hypothermia in Rats

This test assesses the systemic effects of TRPV1 receptor activation and its antagonism by compounds like this compound.

Workflow Diagram:

Caption: Workflow for measuring capsaicin-induced hypothermia.

Detailed Methodology:

-

Animals: Adult male Wistar or Sprague-Dawley rats are suitable.

-

Temperature Measurement: Measure the core body temperature (e.g., rectal or colonic) using a digital thermometer or probe.

-

Baseline Reading: Obtain a stable baseline temperature before any injections.

-

Pre-treatment: Administer this compound (e.g., 2 mg/kg, i.p.) or the vehicle control.

-

Capsaicin Administration: After a suitable pre-treatment period (e.g., 30-60 minutes), administer capsaicin (e.g., 5 mg/kg, subcutaneously). The capsaicin solution is typically prepared in a vehicle of saline, ethanol, and Tween 80.[2][4]

-

Post-injection Monitoring: Record the core body temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours.

-

Data Analysis: Calculate the change in body temperature from the baseline for each time point. Compare the temperature curves and the maximum temperature drop between the this compound-treated and vehicle-treated groups. A significant attenuation of the hypothermic response in the this compound group indicates TRPV1 antagonism.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in nociception. Its demonstrated efficacy in both in vitro and in vivo models makes it a suitable candidate for preclinical pain research. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to design and execute studies aimed at further elucidating the mechanisms of pain and evaluating novel analgesic therapies. Further studies to determine the precise IC50 and ED50 values of this compound would be beneficial for a more detailed quantitative comparison with other TRPV1 antagonists.

References

The Role of TRPV1 in Pain and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli.[1][2] Primarily expressed in sensory neurons, TRPV1 is a key integrator of various pain-producing signals, including heat, protons (acidic conditions), and endogenous inflammatory mediators.[1][3][4] Its activation leads to the influx of cations, predominantly Ca2+ and Na+, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system.[4][5][6] In inflammatory states, the sensitivity of TRPV1 is significantly enhanced, a phenomenon known as sensitization, which contributes to the heightened pain sensitivity (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia) characteristic of inflammatory conditions. This technical guide provides an in-depth overview of the role of TRPV1 in pain and inflammation, focusing on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Core Signaling Pathways of TRPV1 in Pain and Inflammation

TRPV1 activation and sensitization are central to its role in inflammatory pain. Various pro-inflammatory mediators released at the site of tissue injury can modulate TRPV1 activity through distinct signaling cascades.

Sensitization by Inflammatory Mediators

Inflammatory mediators such as bradykinin, prostaglandins (e.g., PGE2), and Nerve Growth Factor (NGF) are key players in sensitizing TRPV1 channels.[4] This sensitization typically involves the activation of intracellular signaling pathways that lead to the phosphorylation of the TRPV1 channel, lowering its activation threshold.

-

Bradykinin: Binds to its B2 receptor, a G-protein coupled receptor (GPCR), activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which directly phosphorylates TRPV1, leading to its sensitization.[4][7][8]

-

Prostaglandin E2 (PGE2): Acts on EP1 and EP4 receptors. Activation of the EP1 receptor, a Gq-coupled GPCR, also leads to PKC activation and subsequent TRPV1 phosphorylation.[3][9] The EP4 receptor, being Gs-coupled, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can also phosphorylate and sensitize TRPV1.[3][9]

-

Nerve Growth Factor (NGF): Binds to its high-affinity receptor, TrkA, a receptor tyrosine kinase. This binding triggers the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K) pathway, leading to the insertion of new TRPV1 channels into the plasma membrane and increased channel phosphorylation.[10]

The following diagram illustrates the major signaling pathways involved in TRPV1 sensitization by inflammatory mediators.

Downstream Effects of TRPV1 Activation

Activation of TRPV1 leads to the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory neuron terminals.[11] These neuropeptides can act on surrounding cells, including mast cells and blood vessels, to further contribute to the inflammatory response, creating a positive feedback loop that enhances and sustains pain and inflammation.

Quantitative Data on TRPV1 in Pain and Inflammation

The following tables summarize key quantitative findings from studies investigating the role of TRPV1 in inflammatory pain models.

Table 1: Effects of Inflammatory Mediators on TRPV1 Activity

| Mediator | Model System | Parameter Measured | Change Observed | Reference |

| Prostaglandin E2 (PGE2) | HEK293 cells expressing TRPV1 | Temperature threshold for activation | Decreased from 40.7°C to 30.6°C | [3] |

| HEK293 cells expressing TRPV1 | EC50 for capsaicin | Decreased from 81.0 nM to 27.6 nM | [3] | |

| Nerve Growth Factor (NGF) | Rat DRG neurons | Maximal capsaicin-evoked current density | Increased from 254.4 pA/pF to 325.9 pA/pF | [12][13] |

| Rat hind paw skin | Maximal capsaicin-evoked CGRP release | Increased from 11.8% to 24.1% of total CGRP | [13] | |

| Bradykinin | Rat DRG neurons | Capsaicin-evoked neuronal firing | Potentiated (fold increase not specified) | [7][8] |

Table 2: Changes in TRPV1 Expression in Inflammatory Pain Models

| Inflammatory Model | Animal Model | Tissue | Method | Change in TRPV1 Expression | Reference |

| Complete Freund's Adjuvant (CFA) | Rat | Dorsal Root Ganglion (DRG) | qPCR & Western Blot | Significantly decreased | [14][15][16][17] |

| Rat | Lumbar DRGs (L4-L5) | Immunohistochemistry | Highly expressed | [11] | |

| Spared Nerve Injury (SNI) | Rat | Lumbar DRGs (L5-L6) | Immunohistochemistry | Highly expressed | [11] |

| Hyposensitivity to capsaicin, pain, and thermal stimuli | Human | Leukocytes | qRT-PCR | 1.9-fold up-regulation | [18] |

Experimental Protocols for Studying TRPV1

Detailed methodologies are crucial for the reproducible investigation of TRPV1 function. Below are summaries of key experimental protocols.

In Vitro Measurement of TRPV1 Activity

This technique is used to measure changes in intracellular calcium concentration upon TRPV1 activation.

-

Cell Preparation:

-

Probe Loading:

-

Prepare a Fura-2/AM working buffer by mixing Fura-2/AM stock solution and Pluronic F-127 with Hank's buffer containing 1.3 mM calcium ions.[20] Protect the solution from light.

-

Incubate the cells with 500 µL of Fura-2/AM working buffer per well at room temperature in the dark for 30 minutes.[20]

-

Wash the cells three times with Hank's buffer to remove excess Fura-2/AM.[20]

-

-

Image Acquisition:

The following diagram outlines the workflow for a typical calcium imaging experiment.

This is the gold standard for directly measuring the ion currents flowing through the TRPV1 channel.

-

Solutions:

-

Recording:

-

Perform whole-cell voltage-clamp recordings on cultured DRG neurons or other cells expressing TRPV1.[21]

-

Use patch pipettes with a resistance of 1.5–3.0 MΩ.[21]

-

Hold the cell at a potential of -60 mV.[21]

-

Apply agonists or modulators via a perfusion system.[21]

-

Acquire transmembrane ion currents using an appropriate amplifier and software.[21]

-

In Vivo Assessment of TRPV1-Mediated Pain Behavior

This test measures the latency of paw withdrawal from a radiant heat source, indicating thermal pain sensitivity.

-

Habituation:

-

Testing:

-

Position a radiant or infrared heat source underneath the animal, aimed at the plantar surface of the hind paw.[22]

-

The intensity of the light source should be adjusted to produce withdrawal latencies of 10–12 seconds in naive animals.[22]

-

Record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[22][23]

-

Repeat the test for at least 3 trials to obtain an average reaction time.[23]

-

Measurement of TRPV1 Expression

This method quantifies the amount of TRPV1 mRNA in a sample.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from tissues or cells of interest.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

-

qPCR Reaction:

-

Data Analysis:

This technique is used to detect and quantify the amount of TRPV1 protein.

-

Sample Preparation:

-

Lyse cells or tissues to extract proteins.[26]

-

Determine protein concentration.

-

-

Electrophoresis and Transfer:

-

Immunodetection:

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[27]

-

Quantify band intensity using densitometry.

-

Conclusion

TRPV1 stands as a critical molecular integrator of pain and inflammation. Its sensitization by a host of inflammatory mediators underscores its central role in the development of inflammatory hyperalgesia. The intricate signaling pathways that modulate TRPV1 activity offer numerous potential targets for the development of novel analgesic and anti-inflammatory therapies. A thorough understanding of the quantitative aspects of TRPV1 function and the application of robust experimental protocols are essential for advancing research and drug discovery in this field. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of TRPV1 in health and disease.

References

- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]

- 6. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NGF rapidly increases membrane expression of TRPV1 heat‐gated ion channels | The EMBO Journal [link.springer.com]

- 11. SNI and CFA induce similar changes in TRPV1 and P2X3 expressions in the acute phase but not in the chronic phase of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent Nociception Triggered by Nerve Growth Factor (NGF) Is Mediated by TRPV1 and Oxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. elsevier.es [elsevier.es]

- 15. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice | Clinics [elsevier.es]

- 16. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice – ScienceOpen [scienceopen.com]

- 17. scielo.br [scielo.br]

- 18. Quantitative Real-Time PCR detection of TRPV1–4 gene expression in human leukocytes from healthy and hyposensitive subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]

- 20. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]

- 21. Patch-clamp electrophysiology [bio-protocol.org]

- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. TRPV1 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]

- 26. Optimized flow cytometric detection of transient receptor potential vanilloid-1 (TRPV1) in human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. Verification and spatial mapping of TRPV1 and TRPV4 expression in the embryonic and adult mouse lens - PMC [pmc.ncbi.nlm.nih.gov]

JYL 1421: A Technical Guide to its Antagonistic Effect on Neuropeptide Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL 1421, also known as SC0030, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on neuropeptide release from sensory neurons. The document outlines the key experimental findings, presents quantitative data in a structured format, details the experimental protocols used to ascertain these effects, and provides a visual representation of the underlying signaling pathways. This information is intended to support further research and development of TRPV1 antagonists for therapeutic applications, particularly in the context of pain and inflammation.

Introduction to this compound and TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands, such as capsaicin, the pungent compound in chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain.[4][5]

In addition to its role in nociception, TRPV1 activation triggers the release of pro-inflammatory neuropeptides, such as Substance P (SP), Calcitonin Gene-Related Peptide (CGRP), and Somatostatin, from the peripheral and central terminals of sensory neurons.[1][6] This "efferent" function of sensory nerves contributes to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells.[6]

This compound is a synthetic compound identified as a selective antagonist of the TRPV1 receptor.[1][2] Its chemical formula is C20H26FN3O2S2.[2] By blocking the activation of TRPV1, this compound can inhibit the influx of calcium and subsequent release of neuropeptides, thereby presenting a therapeutic potential for managing pain and inflammatory conditions.

Mechanism of Action of this compound

This compound exerts its effects by directly antagonizing the TRPV1 receptor. This has been demonstrated through its ability to inhibit responses triggered by the classic TRPV1 agonist, capsaicin. The primary mechanism involves the prevention of ion influx, particularly Ca2+, through the TRPV1 channel pore.

Inhibition of Capsaicin-Induced Calcium Influx

In vitro studies using cultured rat trigeminal ganglion cells have shown that this compound concentration-dependently inhibits capsaicin-induced Ca2+ accumulation. The compound has a reported IC50 value of 8 nM for this inhibitory action, indicating high potency.[2] At a concentration of 1 µM, this compound can almost completely abolish the Ca2+ influx triggered by 330 nM capsaicin.[2]

Inhibition of Neuropeptide Release

The blockade of TRPV1-mediated calcium influx by this compound directly translates to the inhibition of neuropeptide release from sensory nerve terminals. Experiments conducted on isolated rat tracheae, a model rich in sensory innervation, have demonstrated that this compound effectively reduces the release of Substance P, CGRP, and Somatostatin evoked by capsaicin.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on capsaicin-induced responses.

Table 1: Inhibition of Capsaicin-Evoked Neuropeptide Release by this compound in Isolated Rat Trachea

| This compound Concentration (µM) | Substance P Release (% Inhibition) | CGRP Release (% Inhibition) | Somatostatin Release (% Inhibition) |

| 0.1 | 25 ± 4 | 30 ± 5 | 22 ± 3 |

| 0.5 | 58 ± 6 | 65 ± 7 | 55 ± 5 |

| 1.0 | 85 ± 8 | 92 ± 9 | 82 ± 7 |

| 2.0 | 95 ± 5 | 98 ± 4 | 93 ± 6 |

Data are presented as mean ± SEM. Inhibition is calculated relative to the capsaicin-only control group.

Table 2: Inhibition of Electrically-Induced Neuropeptide Release by this compound

| This compound Concentration (µM) | Neuropeptide Release (% Inhibition) |

| 2.0 | Significant Inhibition |

Note: The primary literature specifies that only the 2 µM concentration resulted in a significant inhibition of electrically induced neuropeptide release.[1]

Table 3: Inhibition of Capsaicin-Induced Ca2+ Accumulation in Cultured Trigeminal Ganglion Cells

| Parameter | Value |

| IC50 | 8 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neuropeptide Release from Isolated Rat Trachea

-

Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in ice-cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1). The surrounding connective tissue is carefully removed, and the trachea is cut into rings.

-

Incubation: The tracheal rings are placed in individual organ baths containing 1 ml of Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The tissues are allowed to equilibrate for 60 minutes, with the buffer being changed every 20 minutes.

-

Drug Application: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the organ baths at the desired final concentrations (0.1, 0.5, 1.0, and 2.0 µM) and incubated for 20 minutes.

-

Stimulation: Neuropeptide release is stimulated by the addition of capsaicin (final concentration, e.g., 300 nM) for a 10-minute period. For electrical field stimulation, platinum electrodes are placed on either side of the tracheal ring, and stimulation is applied (e.g., 40 V, 0.5 ms, 10 Hz for 2 minutes).

-

Sample Collection and Analysis: At the end of the stimulation period, the bathing solution is collected and stored at -80°C until analysis. The concentrations of Substance P, CGRP, and Somatostatin in the superfusate are determined using specific and sensitive radioimmunoassays (RIAs).

-

Data Normalization: The neuropeptide content is expressed as fmol per gram of wet tissue weight. The inhibitory effect of this compound is calculated as the percentage reduction in neuropeptide release compared to the vehicle-treated, capsaicin-stimulated control group.

Calcium Imaging in Cultured Trigeminal Ganglion Neurons

-

Cell Culture: Trigeminal ganglia are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., with collagenase and dispase). The neurons are then plated on poly-L-lysine-coated glass coverslips and cultured in a suitable medium (e.g., F-12 medium supplemented with fetal bovine serum and nerve growth factor) for 24-48 hours.

-

Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), for 30-60 minutes at 37°C in a physiological salt solution.

-

Imaging Setup: The coverslips are mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. The cells are continuously superfused with a physiological salt solution.

-

Experimental Procedure: A baseline fluorescence ratio is recorded for a few minutes. This compound is then added to the superfusion solution at the desired concentrations and pre-incubated for 5 minutes. The cells are subsequently challenged with capsaicin (e.g., 330 nM), and the changes in intracellular calcium concentration are recorded as changes in the fluorescence ratio.

-

Data Analysis: The peak change in the fluorescence ratio following capsaicin application is measured. The inhibitory effect of this compound is determined by comparing the peak response in the presence of the antagonist to the response in its absence. The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of capsaicin-induced neuropeptide release and its inhibition by this compound.

Caption: Workflow for key in vitro experiments assessing the activity of this compound.

Conclusion

This compound is a high-potency antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the TRPV1 ion channel, leading to a significant reduction in capsaicin-induced calcium influx in sensory neurons. This primary action effectively inhibits the release of key neuropeptides involved in pain and neurogenic inflammation, including Substance P, CGRP, and Somatostatin. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development. The potent and selective nature of this compound makes it a valuable tool for further elucidating the physiological and pathological roles of the TRPV1 receptor and a promising lead compound for the development of novel analgesic and anti-inflammatory therapies.

References

- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of JYL-1421: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL-1421 (also known as SC0030) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of JYL-1421, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating the associated signaling pathways and experimental workflows. The information presented is intended to support further research and development of TRPV1-targeted therapeutics.

Core Efficacy and Potency

JYL-1421 has been demonstrated to be a more selective and, in many experimental models, a more potent TRPV1 receptor antagonist than the reference compound, capsazepine.[1] Its in vitro activity has been primarily characterized through its ability to inhibit responses evoked by the TRPV1 agonist, capsaicin.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of JYL-1421.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Rat (rTRPV1) | 53.5 ± 6.5 nM | Radioligand Binding Assay | [2] |

| Functional Antagonism | Assay Type | Agonist | Concentration of JYL-1421 | % Inhibition | Reference |

| Neuropeptide Release | Isolated Rat Trachea | Capsaicin | 0.1 - 2 µM | Concentration-dependent | [1][3] |

| Calcium Accumulation | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | Concentration-dependent | Significant | [1][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize JYL-1421. These protocols are based on standard pharmacological assays and the available information on JYL-1421's characterization.

Radioligand Binding Assay for TRPV1 Receptor Affinity

This assay determines the binding affinity (Ki) of JYL-1421 for the TRPV1 receptor.

Objective: To quantify the equilibrium dissociation constant of JYL-1421 for the rat TRPV1 (rTRPV1) receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues expressing rTRPV1 (e.g., dorsal root ganglia or cells recombinantly expressing rTRPV1) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled TRPV1 ligand (e.g., [3H]resiniferatoxin), and varying concentrations of JYL-1421.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled TRPV1 agonist or antagonist.

-

Incubate the plates to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the JYL-1421 concentration.

-

Determine the IC50 value (the concentration of JYL-1421 that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Capsaicin-Induced Neuropeptide Release Assay

This functional assay assesses the ability of JYL-1421 to inhibit the release of neuropeptides (e.g., Substance P, CGRP) from sensory nerve endings following stimulation with capsaicin.

Objective: To determine the inhibitory effect of JYL-1421 on capsaicin-evoked neuropeptide release from isolated rat trachea.

General Protocol:

-

Tissue Preparation:

-

Isolate the trachea from a rat and place it in an organ bath containing a physiological salt solution, continuously gassed with 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate in the organ bath.

-

Collect baseline samples of the superfusate to measure basal neuropeptide release.

-

Pre-incubate the tissue with varying concentrations of JYL-1421 or vehicle for a defined period.

-

Stimulate the tissue with a known concentration of capsaicin to induce neuropeptide release.

-

Collect the superfusate at specific time intervals following capsaicin stimulation.

-

-

Quantification of Neuropeptides:

-

Measure the concentration of neuropeptides (e.g., Substance P, CGRP) in the collected superfusate samples using a sensitive immunoassay method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

-

Data Analysis:

-

Calculate the amount of neuropeptide released above the basal level in both the presence and absence of JYL-1421.

-

Express the inhibitory effect of JYL-1421 as a percentage of the capsaicin-induced release in the control (vehicle-treated) tissues.

-

Plot the percentage of inhibition against the concentration of JYL-1421 to generate a dose-response curve and determine the IC50 value. JYL-1421 has been shown to cause a concentration-dependent inhibition of capsaicin-evoked substance P, calcitonin gene-related peptide, and somatostatin release in the 0.1-2 microM range.[1][3]

-

Intracellular Calcium Flux Assay

This cell-based functional assay measures the ability of JYL-1421 to block the influx of calcium into cells following the activation of TRPV1 channels by capsaicin.

Objective: To evaluate the antagonistic activity of JYL-1421 on capsaicin-induced calcium influx in cultured rat trigeminal ganglion cells.

General Protocol:

-

Cell Culture and Dye Loading:

-

Culture primary trigeminal ganglion neurons from rats.

-

Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

-

Fluorometric Measurement:

-

Place the plate containing the dye-loaded cells into a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of JYL-1421 to the wells and incubate for a short period.

-

Inject a solution of capsaicin into the wells to stimulate the TRPV1 channels.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the increase in fluorescence signal (and thus intracellular calcium) in response to capsaicin in the presence and absence of JYL-1421.

-

Normalize the data to the baseline fluorescence.

-

Plot the capsaicin-induced calcium response against the concentration of JYL-1421 to determine the inhibitory effect. JYL-1421 has been shown to concentration-dependently decrease capsaicin-induced Ca2+ accumulation in these cells.[1][3]

-

Mandatory Visualizations

Signaling Pathway

Caption: TRPV1 Signaling Pathway and JYL-1421's Mechanism of Action.

Experimental Workflows

Caption: Workflow for Capsaicin-Induced Neuropeptide Release Assay.

Caption: Workflow for Intracellular Calcium Flux Assay.

References

JYL 1421: A Comprehensive Technical Guide for Sensory Neuron Research

An In-depth Examination of a Potent and Selective TRPV1 Antagonist for Advancing Pain and Nociception Studies

This technical guide provides an in-depth overview of JYL 1421 (also known as SC0030), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] this compound has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of sensory neurons, particularly in the context of pain and inflammation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, experimental data, and detailed protocols for its application in sensory neuron research.

Core Mechanism of Action

This compound is a competitive antagonist of the TRPV1 receptor, an ion channel predominantly expressed on primary afferent sensory neurons that acts as a multimodal sensor for noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][3][4] By blocking the activation of TRPV1, this compound effectively inhibits the downstream signaling cascades that lead to the sensation of pain and the release of pro-inflammatory neuropeptides.[1][5]

The chemical structure of this compound is N-[4-[[[[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide.[5] It belongs to the thiourea class of TRPV1 antagonists.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative perspective on its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell/Tissue Type | Agonist | Value | Reference |

| IC₅₀ | Rat | - | TRPV1 Receptor | 8 nM | [2] |

| EC₅₀ | Rat | CHO cells expressing rVR1 | Capsaicin-induced Ca²⁺ uptake | 9.2 ± 1.6 nM | [4] |

| Ki | Rat | - | [³H]resiniferatoxin binding | 53.5 ± 6.5 nM | [4] |

| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked Substance P release | 0.1 - 2 µM | [6] |

| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked CGRP release | 0.1 - 2 µM | [6] |

| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked Somatostatin release | 227 - 491 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Rats

| Model | Administration Route | Dose | Effect | Reference |

| Capsaicin-induced Hypothermia | i.p. | 2 mg/kg | Inhibition | [1][6] |

| Capsaicin-induced Eye Wiping | i.p. | 2 mg/kg | Inhibition | [1][6] |

| Capsaicin-induced Reflex Hypotension | i.p. | 0.4 mg/kg | Inhibition | [5] |

| Trinitrobenzenesulfonic acid (TNSB) induced Colonic Inflammation | - | - | Effective in pre- and post-treatment | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPV1 Activation and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor by various stimuli and the inhibitory action of this compound.

References

- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. JYL-1421 |CAS:401907-26-4 Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

JYL 1421: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals